1,1-dibenzyl-3-(1H-indol-3-yl)urea
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Overview
Description
1,1-dibenzyl-3-(1H-indol-3-yl)urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a urea moiety substituted with two benzyl groups and an indole ring, making it a versatile molecule for various applications in scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to suppress the biosynthesis of certain mediators from arachidonic acid by inhibiting cyclooxygenase (COX) enzymes .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1,1-dibenzyl-3-(1H-indol-3-yl)urea, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
. For instance, some compounds have shown to induce expression of certain proteins in a time- and dose-dependent manner in certain cells .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Indole derivatives are known to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation . They can undergo C–C and C–N coupling reactions and reductions easily .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Similar compounds have shown to induce certain effects in a dose-dependent manner .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. Indole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. Similar compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dibenzyl-3-(1H-indol-3-yl)urea typically involves the reaction of indole derivatives with benzyl isocyanate under controlled conditions. One common method includes the reaction of 1H-indole-3-carboxaldehyde with benzylamine to form an intermediate, which is then treated with benzyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-dibenzyl-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1,1-dibenzyl-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1-dibenzyl-3-(1H-indol-2-yl)urea: Similar structure but with the indole ring substituted at a different position.
1,1-dibenzyl-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1,1-dibenzyl-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate moiety instead of urea.
Uniqueness
1,1-dibenzyl-3-(1H-indol-3-yl)urea is unique due to its specific substitution pattern and the presence of both benzyl and indole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,1-dibenzyl-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(25-22-15-24-21-14-8-7-13-20(21)22)26(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFZANHCFXYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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